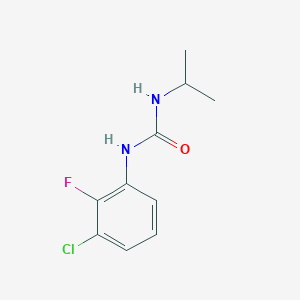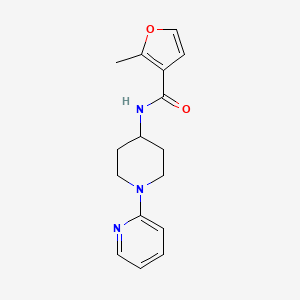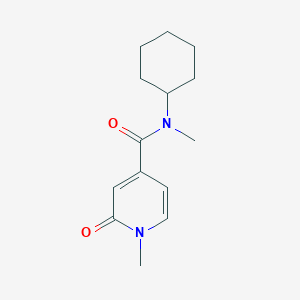
2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide, also known as MTIP, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications. MTIP is a selective antagonist of the dopamine D3 receptor, which plays a critical role in the regulation of reward, motivation, and addiction. In
作用机制
2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide acts as a selective antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic and mesocortical pathways of the brain. The mesolimbic pathway is involved in the regulation of reward, motivation, and addiction, while the mesocortical pathway is involved in cognitive and emotional processing. By blocking the dopamine D3 receptor, 2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide may modulate the activity of these pathways, leading to therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has been shown to modulate the activity of the mesolimbic and mesocortical pathways, leading to various biochemical and physiological effects. In animal models, 2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has been shown to reduce drug-seeking behavior and drug-induced reinstatement of drug-seeking behavior. It has also been shown to reduce anxiety-like behavior and improve cognitive function.
实验室实验的优点和局限性
2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has several advantages for lab experiments, including its high affinity and selectivity for the dopamine D3 receptor, its well-characterized mechanism of action, and its potential therapeutic applications in various neurological and psychiatric disorders. However, there are also limitations to its use in lab experiments, including its limited solubility in aqueous solutions and its potential toxicity at high doses.
未来方向
There are several future directions for the scientific research of 2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide. One potential avenue of research is the development of new analogs of 2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide with improved pharmacological properties. Another potential direction is the investigation of the therapeutic potential of 2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide in other neurological and psychiatric disorders, such as Parkinson's disease and bipolar disorder. Additionally, the use of 2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide in combination with other drugs or therapies may lead to synergistic effects and improved therapeutic outcomes.
合成方法
2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide can be synthesized using a multistep process starting from 2-amino-4,5,6,7-tetrahydrobenzothiazole. The first step involves the formation of a tetrahydroindazole core followed by the introduction of a methyl group at the 1-position. The final step involves the introduction of a 2-methylpropanamide group at the 3-position of the tetrahydroindazole core. The synthesis of 2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has been optimized to yield high purity and high yield.
科学研究应用
2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which makes it a promising candidate for the treatment of addiction, depression, and schizophrenia. 2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has also been shown to have anxiolytic and antidepressant-like effects in animal models.
属性
IUPAC Name |
2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-8(2)12(16)14-10-5-4-6-11-9(10)7-13-15(11)3/h7-8,10H,4-6H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXFMWPPJSBCAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCCC2=C1C=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol](/img/structure/B7510660.png)
![N,4-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510664.png)


![N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7510688.png)
![N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7510690.png)

![N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510701.png)

![Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B7510717.png)
![N-methyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide](/img/structure/B7510725.png)
![N,N-dimethyl-2-[methyl-(2-methylquinolin-4-yl)amino]acetamide](/img/structure/B7510734.png)